5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide 5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 391224-08-1
VCID: VC4370033
InChI: InChI=1S/C15H10BrNOS/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)Br
Molecular Formula: C15H10BrNOS
Molecular Weight: 332.22

5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide

CAS No.: 391224-08-1

Cat. No.: VC4370033

Molecular Formula: C15H10BrNOS

Molecular Weight: 332.22

* For research use only. Not for human or veterinary use.

5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide - 391224-08-1

Specification

CAS No. 391224-08-1
Molecular Formula C15H10BrNOS
Molecular Weight 332.22
IUPAC Name 5-bromo-N-naphthalen-2-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C15H10BrNOS/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18)
Standard InChI Key NDELLDRERIUKOK-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)Br

Introduction

Chemical Identification and Structural Features

5-Bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide is characterized by the molecular formula C₁₅H₁₀BrNOS and a molecular weight of 332.22 g/mol. The compound integrates a brominated thiophene ring linked to a naphthalene system via a carboxamide bridge, creating a planar structure conducive to π-π stacking interactions. Comparative analysis with analogues like N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide (PubChem CID 792421) reveals that the thiophene moiety enhances electron delocalization, potentially influencing reactivity and biological target affinity .

Table 1: Molecular Properties

PropertyValue
CAS No.391224-08-1
Molecular FormulaC₁₅H₁₀BrNOS
Molecular Weight332.22 g/mol
DensityNot reported
Melting PointNot reported

Synthesis and Optimization

The synthesis typically involves a condensation reaction between 5-bromothiophene-2-carboxylic acid and 2-aminonaphthalene under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency, with yields optimized to ~60–75%. Critical steps include:

  • Activation of the carboxylic acid using coupling agents like HATU or EDCl.

  • Nucleophilic attack by the naphthalen-2-amine group on the activated carbonyl.

  • Purification via column chromatography or recrystallization from ethanol/water mixtures .

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventDCM or DMF
TemperatureReflux (40–80°C)
Reaction Time12–24 hours
Yield60–75%

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR: Signals at δ 7.2–8.5 ppm correspond to aromatic protons from the naphthalene and thiophene rings. The amide NH proton appears as a singlet near δ 10.1 ppm .

  • IR Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=O amide), 1,540 cm⁻¹ (N-H bend), and 610 cm⁻¹ (C-Br) confirm functional groups.

  • Mass Spectrometry: HR-MS shows a molecular ion peak at m/z 332.02 (calculated for C₁₅H₁₀BrNOS⁺) .

Stability and Physicochemical Properties

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Storage recommendations include inert atmospheres at –20°C. Solubility data indicate moderate dissolution in DMSO (25 mg/mL) and DMF (18 mg/mL), with negligible solubility in water.

Table 3: Stability Parameters

ConditionStability
Light ExposureDegrades >48 hours
MoistureHydrolyzes slowly
Temperature (25°C)Stable ≤1 month

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